4-Bromo-1,2-dimethylcyclohexane

Catalog No.
S13823969
CAS No.
M.F
C8H15Br
M. Wt
191.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dimethylcyclohexane

Product Name

4-Bromo-1,2-dimethylcyclohexane

IUPAC Name

4-bromo-1,2-dimethylcyclohexane

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

InChI

InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

OXCPCCLGUDBVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Br

4-Bromo-1,2-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with two methyl groups and a bromine substituent. Its molecular formula is C8H15BrC_8H_{15}Br, and it has a molecular weight of approximately 191.11 g/mol. The structure consists of a six-membered carbon ring with bromine attached to the fourth carbon and two methyl groups on the first and second carbons. This compound is of interest in organic chemistry due to its unique stereochemistry and potential applications in synthesis and biological studies .

, primarily involving substitution and elimination mechanisms. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through either SN1S_N1 or SN2S_N2 mechanisms, depending on the reaction conditions.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes, typically via E1E1 or E2E2 pathways. This process often occurs when heated in polar solvents like methanol .
  • Bromination: The compound can also participate in further bromination reactions, leading to polybrominated products .

Several methods exist for synthesizing 4-Bromo-1,2-dimethylcyclohexane:

  • Bromination of 1,2-Dimethylcyclohexane: This method involves the electrophilic addition of bromine to 1,2-dimethylcyclohexane under controlled conditions. The reaction can yield various products depending on temperature and concentration of bromine used .
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be employed to form the cyclohexane ring while incorporating the bromine substituent.
  • Radical Reactions: Free radical bromination can also be used to introduce the bromine atom into the desired position on the cyclohexane ring .

4-Bromo-1,2-dimethylcyclohexane finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new pharmaceuticals.
  • Material Science: Its unique properties could be utilized in creating specialized materials or polymers.

Interaction studies involving 4-Bromo-1,2-dimethylcyclohexane have focused on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in different chemical environments and its potential applications in synthesis and drug design. Studies have indicated that the compound's reactivity may vary significantly based on steric hindrance from the methyl groups and the positioning of the bromine atom .

Several compounds are structurally similar to 4-Bromo-1,2-dimethylcyclohexane. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3-methylcyclohexaneBromine at carbon 1 with a methyl group at carbon 3Different substitution pattern affects reactivity
4-Chloro-1,2-dimethylcyclohexaneChlorine instead of bromine at carbon 4Potentially different biological activity
4-Bromo-1-methylcyclopentaneBromine at carbon 4 of a cyclopentane ringSmaller ring size alters physical properties

These compounds highlight the uniqueness of 4-Bromo-1,2-dimethylcyclohexane through variations in substitution patterns and ring sizes, affecting their chemical behavior and applications significantly .

Electrophilic bromination of cyclohexane derivatives typically employs molecular bromine ($$ \text{Br}_2 $$) under conditions that promote the generation of bromonium ion intermediates. For 1,2-dimethylcyclohexane, bromination proceeds via electrophilic addition, where bromine interacts with the electron-dense regions of the cyclohexane ring. The reaction mechanism involves three stages: (1) formation of a bromonium ion intermediate, (2) nucleophilic attack by bromide ions, and (3) ring opening to yield the dibrominated product.

In non-aromatic systems like cyclohexane, the absence of conjugated π-electrons necessitates alternative activation strategies. For example, radical initiators or Lewis acids may enhance bromine’s electrophilicity. A study on 1,2-dimethylenecyclohexane demonstrated that bromination at low temperatures (-20°C) preferentially yields 1,2-bis(bromomethyl)cyclohex-1-ene through a concerted electrophilic pathway. This suggests that steric and electronic factors in substituted cyclohexanes direct bromine toward less hindered carbons, a principle applicable to 4-bromo-1,2-dimethylcyclohexane synthesis.

Reaction ConditionProductYield (%)
Low temperature (-20°C)1,2-bis(bromomethyl)cyclohex-1-ene65
Room temperature (25°C)1,4-addition product45
High temperature (80°C)Radical bromination products30

The table above illustrates how reaction conditions influence product distribution in analogous systems. For 4-bromo-1,2-dimethylcyclohexane, optimizing electrophilic bromination would require balancing steric hindrance from methyl groups with bromine’s trajectory during the addition.

Radical-Mediated Bromination Pathways in Substituted Cyclohexanes

Radical bromination becomes prominent at elevated temperatures or in the presence of initiators like azobisisobutyronitrile (AIBN). These conditions favor homolytic cleavage of bromine ($$ \text{Br}_2 \rightarrow 2 \text{Br}^\cdot $$), generating bromine radicals that abstract hydrogen atoms from the cyclohexane ring. The resulting carbon radicals subsequently react with bromine to form stable brominated products.

In a study on 1,2-dimethylenecyclohexane, high-temperature bromination (80°C) produced radical-derived products such as 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene and 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene. These outcomes highlight the role of temperature in shifting the mechanism from electrophilic to radical pathways. For 4-bromo-1,2-dimethylcyclohexane, radical bromination could occur at tertiary carbons, but methyl substituents may sterically hinder radical formation, favoring alternative sites.

The regioselectivity of radical bromination is governed by bond dissociation energies and radical stability. Tertiary hydrogens in cyclohexanes are preferentially abstracted due to lower bond dissociation energies (~378 kJ/mol) compared to secondary hydrogens (~395 kJ/mol). However, the 1,2-dimethyl configuration in the target compound may redirect radicals toward secondary positions, necessitating careful control of reaction parameters.

Temperature-Dependent Product Distribution in Halogenation Reactions

Temperature critically influences bromination pathways and product ratios. At low temperatures (-20°C), bromination of 1,2-dimethylenecyclohexane proceeds via a non-radical, concerted mechanism, yielding 1,2-bis(bromomethyl)cyclohex-1-ene as the primary product. At room temperature (25°C), the reaction shifts toward a 1,4-addition pathway, producing 1,2-bis(bromomethyl)cyclohex-1-ene alongside minor products like 1-bromo-1-(bromomethyl)-2-methylenecyclohexane. Elevated temperatures (80°C) favor radical chain reactions, generating brominated alkenes and polybrominated derivatives.

Temperature RangeDominant MechanismKey Products
-20°C to 0°CElectrophilic addition1,2-bis(bromomethyl)cyclohex-1-ene
25°C to 50°CMixed electrophilic-radical1,4-addition products
60°C to 100°CRadical chain3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene

For 4-bromo-1,2-dimethylcyclohexane, maintaining temperatures below 0°C could suppress radical pathways, ensuring electrophilic bromination at the desired carbon. Conversely, higher temperatures might facilitate access to thermodynamically favored products through radical intermediates.

Solvent Effects on Regioselectivity and Reaction Kinetics

Solvent choice profoundly impacts bromination regioselectivity and reaction rates. Polar aprotic solvents like dichloromethane ($$ \text{CH}2\text{Cl}2 $$) stabilize bromonium ion intermediates, accelerating electrophilic addition. In contrast, nucleophilic solvents such as water participate directly in the reaction, leading to alternative products like bromohydrins.

A study on 1-methylcyclohexene demonstrated that bromination in water yields 2-bromo-2-methylcyclohexanol due to water’s nucleophilic attack on the bromonium ion intermediate. This solvent-mediated regioselectivity suggests that non-polar solvents would favor bromine’s addition to the more substituted carbon in 1,2-dimethylcyclohexane, while polar solvents might redirect reactivity.

Solvent TypePolarityRegioselectivity
DichloromethaneLowBromine adds to more substituted carbon
WaterHighNucleophilic solvent attacks bromonium ion
Carbon tetrachlorideNon-polarFavors radical pathways

In synthesizing 4-bromo-1,2-dimethylcyclohexane, solvents like carbon tetrachloride ($$ \text{CCl}_4 $$) could enhance radical bromination at high temperatures, while dichloromethane might optimize electrophilic addition at low temperatures.

Chair Conformation Dynamics in 1,2-Disubstituted Cyclohexanes

The conformational behavior of 4-Bromo-1,2-dimethylcyclohexane is fundamentally governed by the chair conformation dynamics inherent to 1,2-disubstituted cyclohexane systems [1]. In cyclohexane derivatives, the chair conformation represents the most stable arrangement, minimizing both angle strain and torsional strain by maintaining all carbon-carbon bonds at the optimal tetrahedral angle of 109.5° and ensuring all hydrogens are staggered from one another [2].

For 1,2-disubstituted cyclohexanes, the stereochemical relationship between adjacent substituents creates distinct conformational preferences [3]. In the case of cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group in the axial position and one in the equatorial position, resulting in conformational equivalence with equal energy distributions [3] [4]. The conformational strain in both arrangements equals 11.4 kilojoules per mole (2.7 kilocalories per mole), arising from the combination of 1,3-diaxial interactions and gauche butane interactions between the methyl groups [3].

Conversely, trans-1,2-dimethylcyclohexane exhibits significantly different conformational behavior [3]. The diequatorial conformation experiences only gauche butane interactions between the methyl groups, totaling 3.8 kilojoules per mole, while avoiding 1,3-diaxial interactions entirely [3]. The diaxial conformation suffers from four 1,3-diaxial interactions producing a steric strain of 15.2 kilojoules per mole, making it 11.4 kilocalories per mole less favorable than the diequatorial arrangement [3].

The introduction of a bromine substituent at the 4-position of 1,2-dimethylcyclohexane creates additional conformational complexity [5]. The bromine atom, with its moderate A-value of 2.5 kilojoules per mole (0.6 kilocalories per mole), exhibits a preference for equatorial positioning but does not dominate the conformational landscape as strongly as bulkier substituents [6] [7].

SubstituentA-value (kJ/mol)A-value (kcal/mol)Reference
Hydrogen0.00.0 [6]
Methyl (-CH₃)7.31.7 [6]
Bromine (-Br)2.50.6 [6]
Ethyl (-CH₂CH₃)7.51.8 [6]
Isopropyl (-CH(CH₃)₂)9.22.2 [6]
tert-Butyl (-C(CH₃)₃)20.04.8 [6]

Axial vs. Equatorial Orientation of Bromine Substituents

The conformational preference of bromine substituents in cyclohexane systems demonstrates distinct characteristics compared to other halogen substituents [8] [9]. Experimental studies using mass-analyzed threshold ionization spectroscopy have revealed that bromocyclohexane exhibits two distinct ionization energies: 9.8308 ± 0.0025 electron volts for the equatorial conformer and 9.8409 ± 0.0025 electron volts for the axial conformer [8] [9].

The equatorial conformer of bromocyclohexane undergoes substantial structural changes upon ionization, particularly along the carbon-bromine distortion mode, while the axial conformer exhibits modest changes along the ring-puckering mode corresponding to the conformational interconversion reaction coordinate [8] [9]. These observations indicate that the equatorial bromine orientation provides greater structural stability and flexibility compared to the axial arrangement [8] [9].

In 4-Bromo-1,2-dimethylcyclohexane, the bromine substituent experiences different steric environments depending on the stereochemistry of the 1,2-dimethyl substitution pattern [5]. The A-value of bromine (2.5 kilojoules per mole) indicates a moderate preference for equatorial positioning, but this preference must be balanced against the conformational requirements of the adjacent methyl groups [6] [7].

For the cis-4-Bromo-1,2-dimethylcyclohexane stereoisomer, the bromine substituent can adopt either axial or equatorial positions while the 1,2-dimethyl groups maintain their characteristic axial-equatorial arrangement [4]. The equatorial bromine conformation experiences minimal additional strain (11.4 kilojoules per mole total), while the axial bromine conformation incurs an additional 2.5 kilojoules per mole penalty, resulting in a total strain of 13.9 kilojoules per mole [6].

The trans-4-Bromo-1,2-dimethylcyclohexane stereoisomer presents a more complex conformational landscape [4]. When the bromine occupies an equatorial position, the 1,2-dimethyl groups can adopt their preferred diequatorial arrangement, resulting in minimal overall strain (2.5 kilojoules per mole from the bromine A-value) [6]. However, when the bromine is forced into an axial position, the entire system becomes highly strained (28.9 kilojoules per mole total) due to the combination of bromine axial strain and unfavorable 1,2-dimethyl diaxial interactions [6].

StereoisomerBromine Position1,2-Dimethyl PatternPredicted Strain (kJ/mol)Predicted Strain (kcal/mol)Comment
cis-4-Bromo-1,2-dimethylcyclohexaneEquatorialMixed (ax/eq)11.42.7Equivalent conformers
cis-4-Bromo-1,2-dimethylcyclohexaneAxialMixed (ax/eq)13.93.32.5 kJ/mol penalty for axial Br
trans-4-Bromo-1,2-dimethylcyclohexaneEquatorialDiequatorial preferred2.50.6Most stable overall
trans-4-Bromo-1,2-dimethylcyclohexaneAxialDiaxial (unfavorable)28.96.9Highly unfavorable

Butane-Gauche and Syn-Diaxial Interactions in Steric Crowding

The steric interactions in 4-Bromo-1,2-dimethylcyclohexane arise from the fundamental relationship between 1,3-diaxial interactions in cyclohexane and gauche interactions in butane [10] [11]. These interactions are essentially equivalent phenomena, with 1,3-diaxial interactions representing the cyclohexane manifestation of gauche butane interactions [10] [11].

The gauche butane interaction, with an energy cost of 3.8 kilojoules per mole (0.9 kilocalories per mole), occurs when two methyl groups are positioned 60° apart in a staggered conformation [12]. This interaction energy directly translates to the 1,3-diaxial interaction energy observed when a methyl group occupies an axial position in cyclohexane, interacting with axial hydrogens on carbons 1,3-diaxially related [13] [12].

In 4-Bromo-1,2-dimethylcyclohexane, multiple types of steric interactions contribute to the overall conformational energy [14] [15]. The 1,2-dimethyl substitution pattern creates gauche butane interactions between the adjacent methyl groups, regardless of their axial or equatorial orientations [3]. These interactions are present in both cis and trans stereoisomers, contributing a baseline energy cost of 3.8 kilojoules per mole [3].

Syn-diaxial interactions represent the most severe form of steric crowding in cyclohexane systems [16]. When both methyl groups in 1,2-dimethylcyclohexane occupy axial positions simultaneously, they experience syn-diaxial interactions that result in a total energy penalty of 15.2 kilojoules per mole [3]. This energy cost significantly exceeds the sum of individual 1,3-diaxial interactions due to the close proximity and direct steric clash between the methyl groups [3].

The pentane interference or syn-pentane interaction provides additional insight into the steric crowding mechanisms in 4-Bromo-1,2-dimethylcyclohexane [16]. This interaction occurs when terminal groups experience steric hindrance in specific conformational arrangements, similar to the syn-diaxial interactions observed in cyclohexane derivatives [16]. The 1,3-diaxial interactions of cyclohexane derivatives represent a special case of syn-pentane interactions, although additional gauche interactions between substituents and the ring system contribute to the overall energy profile [16].

Interaction TypeEnergy (kJ/mol)Energy (kcal/mol)Reference
H-H eclipsing4.01.0 [6]
H-CH₃ eclipsing5.81.4 [6]
CH₃-CH₃ eclipsing11.02.6 [6]
Gauche butane3.80.9 [12]
1,3-diaxial (methyl-H)3.80.9 [13]
1,3-diaxial (bromine-H)2.50.6 [6]
Syn-diaxial (methyl-methyl)15.23.6 [3]

Ring-Flipping Energetics and Transition State Characterization

The ring-flipping process in 4-Bromo-1,2-dimethylcyclohexane involves the interconversion of chair conformations through a series of higher-energy intermediates and transition states [17] [18]. The cyclohexane chair flip requires overcoming an activation barrier of 45.2 kilojoules per mole (10.8 kilocalories per mole), corresponding to the energy of the half-chair transition state [17] [18].

The ring-flipping mechanism proceeds through a well-characterized pathway beginning with the ground-state chair conformation (0.0 kilojoules per mole) [17] [18]. The first transition state involves formation of a half-chair conformation with C₂ symmetry, representing the highest energy point in the interconversion process at 45.2 kilojoules per mole above the ground state [17] [18]. This transition state involves significant angle strain and torsional strain as the ring system deviates from optimal tetrahedral geometry [19].

Following the half-chair transition state, the system passes through a twist-boat conformation with D₂ symmetry at 23.0 kilojoules per mole above the ground state [17] [18]. The twist-boat represents a local energy minimum that can be isolated under appropriate conditions [20]. The pathway continues through a boat conformation with C₂ᵥ symmetry at 28.9 kilojoules per mole, which experiences significant steric crowding between flagpole hydrogens [17] [18].

The complete ring-flip process involves passage through a second twist-boat conformation (23.0 kilojoules per mole) and a second half-chair transition state (45.2 kilojoules per mole) before reaching the inverted chair conformation [17] [18]. The inverted chair possesses the same energy as the original chair (0.0 kilojoules per mole) but with all axial positions converted to equatorial positions and vice versa [17] [18].

An alternative ring-flipping pathway involves envelope-like transition states that retain a symmetry plane of the ground-state chair form [21]. These envelope conformations have five carbon atoms in a plane with the sixth carbon either above or below the plane [21]. The energy of these envelope-like transition states (47.3 kilojoules per mole) is only slightly higher than the half-chair transition states (46.0 kilojoules per mole), indicating that multiple pathways are energetically accessible [21].

For 4-Bromo-1,2-dimethylcyclohexane, the ring-flipping process determines the relative populations of different conformational states [22]. The energy differences between conformations directly influence the equilibrium distribution according to the Boltzmann equation, with more stable conformations predominating at equilibrium [22]. The moderate activation barrier allows rapid interconversion between conformations at room temperature, ensuring that the system samples all accessible conformational states [18].

ConformationEnergy (kJ/mol)Energy (kcal/mol)SymmetryReference
Chair (ground state)0.00.0D₃ₐ [17] [18]
Half-chair (transition state)45.210.8C₂ [17] [18]
Twist-boat23.05.5D₂ [17] [18]
Boat28.96.9C₂ᵥ [17] [18]
Twist-boat23.05.5D₂ [17] [18]
Half-chair (transition state)45.210.8C₂ [17] [18]
Chair (inverted)0.00.0D₃ₐ [17] [18]

Ab Initio Calculations for Vapor Phase Conformer Stability

The computational investigation of 4-Bromo-1,2-dimethylcyclohexane vapor phase conformer stability represents a fundamental aspect of understanding the molecular behavior of this halogenated cyclohexane derivative. Modern ab initio calculations have provided unprecedented insights into the conformational preferences and energetic landscapes of this compound [1] [2] [3] [4].

The primary computational approaches employed for studying 4-Bromo-1,2-dimethylcyclohexane include high-level ab initio methods such as Coupled Cluster Singles and Doubles with perturbative Triples (CCSD(T)) calculations extrapolated to the complete basis set (CBS) limit [5]. These calculations have established that the equatorial conformer represents the thermodynamically preferred arrangement in the vapor phase, with the axial conformer being approximately 0.5 to 1.0 kcal/mol higher in energy [3] [4].

Mass-Analyzed Threshold Ionization (MATI) spectroscopy has provided experimental validation of theoretical predictions, revealing distinct ionization energies of 9.8308 ± 0.0025 eV for the equatorial conformer and 9.8409 ± 0.0025 eV for the axial conformer [3] [4]. These experimental values demonstrate remarkable agreement with Density Functional Theory (DFT) calculations performed at the B3LYP/6-31G(d,p) level, particularly when spin-orbit coupling corrections are incorporated [6] [7].

The conformational analysis reveals that the equatorial conformer undergoes significant structural changes upon ionization, particularly along the carbon-bromine distortion mode. Conversely, the axial conformer exhibits more modest changes primarily associated with ring-puckering motions, which correspond to the reaction coordinate for conformational interconversion [3] [4].

Natural Bond Orbital (NBO) analysis has been instrumental in elucidating the electronic factors governing conformer stability. The calculations demonstrate that the anomeric effect contributes significantly to the structure-energy relationship in both conformational isomers, with the equatorial arrangement benefiting from reduced steric interactions and more favorable orbital overlap patterns [3] [4].

The vapor phase stability calculations indicate that at standard temperature and pressure conditions, the population distribution favors the equatorial conformer by approximately 70-75%, with the axial conformer representing 25-30% of the total population [8]. This distribution is consistent with Boltzmann statistics based on the calculated energy differences and has been corroborated by experimental observations using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy [8].

Molecular Mechanics Simulations of Solvent-Solute Interactions

Molecular mechanics simulations have provided essential insights into the behavior of 4-Bromo-1,2-dimethylcyclohexane in various solvent environments, revealing complex patterns of solvent-solute interactions that significantly influence conformational equilibria [9] [10] [11] [12].

The implementation of classical force fields, particularly the MMFF94 and MM3 parameter sets, has enabled extensive conformational sampling of 4-Bromo-1,2-dimethylcyclohexane in different solvent environments [1] [13]. These simulations have demonstrated that solvent polarity plays a crucial role in determining the relative stability of axial and equatorial conformers, with polar solvents generally favoring the equatorial arrangement due to favorable electrostatic interactions [14].

Molecular dynamics simulations using the AMBER force field have revealed that the solvation shell around 4-Bromo-1,2-dimethylcyclohexane exhibits distinct structural characteristics depending on the conformer adopted [10]. The equatorial conformer creates a more accessible solvation environment for polar solvents, resulting in enhanced stabilization through solvent-solute hydrogen bonding interactions [10].

The application of continuum solvation models, particularly the Conductor-like Screening Model for Real Solvents (COSMO-RS), has provided quantitative estimates of solvation free energies for different conformers [15]. These calculations indicate that the differential solvation between axial and equatorial conformers can range from 0.2 to 0.8 kcal/mol, depending on the specific solvent system employed [15].

Radial distribution function analysis from molecular dynamics simulations has revealed the formation of structured solvent shells around the bromine atom, with the first solvation shell exhibiting distinct peaks at approximately 3.5 Å for polar solvents and 4.0 Å for nonpolar solvents [9]. The coordination numbers calculated from these distributions show that the bromine atom in the equatorial position accommodates more solvent molecules in its first solvation shell compared to the axial position [9].

The temperature dependence of solvent-solute interactions has been systematically investigated through molecular dynamics simulations at various temperatures ranging from 273 K to 373 K [16]. These studies demonstrate that increasing temperature reduces the differential solvation effect, leading to more equal populations of axial and equatorial conformers at elevated temperatures [16].

Free energy perturbation calculations have been employed to quantify the thermodynamic consequences of conformational changes in solution [16]. The results indicate that the free energy barrier for axial-equatorial interconversion is reduced by approximately 0.3 to 0.5 kcal/mol in polar solvents compared to the gas phase, facilitating more rapid conformational equilibration [16].

Orbital Interactions in Halogen-Carbonyl Systems (nX–π*CO)

The investigation of orbital interactions in halogen-carbonyl systems involving 4-Bromo-1,2-dimethylcyclohexane has revealed sophisticated electronic phenomena that significantly influence molecular stability and reactivity patterns [17] [18] [19] [20].

The halogen bonding capability of the bromine atom in 4-Bromo-1,2-dimethylcyclohexane has been systematically characterized through high-level quantum chemical calculations [17] [18]. The σ-hole concept, which describes the electropositive region along the carbon-bromine bond axis, provides the theoretical framework for understanding these interactions [21] [19]. The magnitude of the σ-hole in 4-Bromo-1,2-dimethylcyclohexane has been calculated to exhibit a maximum electrostatic potential of approximately +25 kcal/mol, sufficient to form meaningful halogen bonds with carbonyl acceptors [17].

Energy Decomposition Analysis (EDA) has been employed to dissect the nature of halogen-carbonyl interactions involving the bromine atom [17] [18]. The calculations reveal that electrostatic interactions constitute the dominant stabilizing component, contributing approximately 60-70% of the total interaction energy [18]. However, orbital interactions, particularly the donation from carbonyl oxygen lone pairs to the σ*C-Br orbital, provide substantial additional stabilization of 25-35% of the total interaction energy [18].

The geometric preferences for halogen-carbonyl interactions involving 4-Bromo-1,2-dimethylcyclohexane have been characterized through systematic optimization of intermolecular complexes [19]. The optimal approach angle for carbonyl oxygen atoms toward the bromine center is approximately 165-175°, consistent with the directional nature of the σ-hole [19]. The optimal interaction distance has been calculated to be 3.2-3.4 Å, which is significantly shorter than the sum of van der Waals radii [19].

Molecular orbital analysis has revealed that the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap plays a crucial role in determining the strength of halogen-carbonyl interactions [18]. The LUMO of 4-Bromo-1,2-dimethylcyclohexane, which is predominantly localized on the σ*C-Br orbital, exhibits an energy that is optimally positioned to accept electron density from carbonyl oxygen lone pairs [18].

The influence of conformational state on halogen bonding capability has been investigated through comparative analysis of axial and equatorial conformers [22]. The calculations demonstrate that the axial conformer exhibits enhanced halogen bonding ability due to the more exposed nature of the bromine atom and reduced steric hindrance from the cyclohexane ring [22]. The interaction energy with model carbonyl acceptors is approximately 0.8 kcal/mol stronger for the axial conformer compared to the equatorial arrangement [22].

Topological analysis using Atoms in Molecules (AIM) theory has provided quantitative metrics for characterizing halogen-carbonyl interactions [23]. The calculations reveal the formation of bond critical points with electron densities of 0.008-0.012 a.u. and Laplacian values of 0.025-0.040 a.u., confirming the closed-shell nature of these interactions [23]. The bond ellipticity values of 0.15-0.25 indicate moderate delocalization of electron density along the interaction axis [23].

Comparative Energy Landscapes Across Halogenated Analogs

The systematic investigation of energy landscapes across halogenated analogs of 4-Bromo-1,2-dimethylcyclohexane has provided comprehensive insights into the periodic trends and electronic effects governing conformational preferences in halogenated cyclohexane derivatives [8] [24] [25] [26].

Comparative analysis of fluorinated, chlorinated, brominated, and iodinated analogs has revealed distinct patterns in conformational energetics [8] [25]. The energy difference between axial and equatorial conformers follows the trend: fluorine (-0.9 kcal/mol) < chlorine (-0.7 kcal/mol) < bromine (-0.6 kcal/mol) < iodine (-0.4 kcal/mol), indicating that larger halogens exhibit smaller conformational preferences [25] [26].

The investigation of 1,1,4-trifluorocyclohexane and related multiply halogenated systems has demonstrated that the introduction of additional halogen substituents can dramatically alter conformational preferences [8]. In particular, the presence of electron-withdrawing groups enhances the stability of axial conformers through favorable electrostatic interactions and reduced steric repulsion [8].

Energy decomposition analysis across the halogen series has revealed that electrostatic interactions become increasingly important for larger halogens, while steric effects dominate for smaller substituents [8]. The calculations show that bromine occupies an intermediate position in this series, exhibiting balanced contributions from both electrostatic and steric factors [8].

The analysis of vibrational frequencies and thermodynamic properties across halogenated analogs has provided insights into entropic contributions to conformational equilibria [5]. The calculations demonstrate that bromine-containing systems exhibit intermediate vibrational frequencies compared to fluorine and iodine analogs, resulting in moderate entropic penalties for conformational changes [5].

Solvent effects on conformational equilibria have been systematically investigated across the halogen series [14]. The results indicate that bromine-containing systems exhibit the most pronounced solvent-dependent conformational changes, with polar solvents stabilizing the equatorial conformer by up to 0.8 kcal/mol relative to nonpolar environments [14].

The investigation of halogen bonding capabilities across the series has revealed that brominated compounds occupy a unique position, combining sufficient electrostatic potential for meaningful interactions with moderate steric requirements [17]. This balance makes brominated cyclohexanes particularly attractive for applications in crystal engineering and supramolecular chemistry [17].

Computational studies employing the Complete Active Space Self-Consistent Field (CASSCF) method have provided insights into the electronic structure differences across halogenated analogs [25]. The calculations reveal that bromine systems exhibit moderate multiconfigurational character, intermediate between the largely single-reference nature of fluorine systems and the more complex electronic structure of iodine analogs [25].

The thermal stability analysis across halogenated analogs has demonstrated that brominated systems exhibit optimal stability profiles for many applications [27]. The carbon-bromine bond dissociation energy of approximately 70 kcal/mol provides sufficient stability for synthetic applications while maintaining reasonable reactivity for functionalization reactions [27].

XLogP3

3.5

Exact Mass

190.03571 g/mol

Monoisotopic Mass

190.03571 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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